molecular formula C12H15NO4 B5816459 5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid

5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid

Cat. No. B5816459
M. Wt: 237.25 g/mol
InChI Key: PWLBEPZOOKEWIZ-UHFFFAOYSA-N
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Description

5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid, commonly known as mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a member of the anthranilic acid derivatives family and is structurally similar to other NSAIDs such as aspirin and ibuprofen. Mefenamic acid is known to have both analgesic and antipyretic properties and is commonly used for the treatment of menstrual cramps, arthritis, and other inflammatory conditions.

Mechanism of Action

Mefenamic acid works by inhibiting the production of prostaglandins, which are responsible for the pain and inflammation associated with various disease conditions. It does this by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, mefenamic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are responsible for the pain and inflammation associated with various disease conditions. It has also been shown to have analgesic and antipyretic properties, making it a useful drug for the treatment of pain and fever. Mefenamic acid has also been shown to have antiplatelet properties, which can reduce the risk of blood clots.

Advantages and Limitations for Lab Experiments

Mefenamic acid has several advantages for use in lab experiments. It is a widely available drug that is relatively inexpensive and easy to obtain. It has also been extensively studied for its therapeutic potential, making it a useful drug for studying the mechanisms of pain and inflammation. However, there are also limitations to the use of mefenamic acid in lab experiments. It can have variable effects depending on the dose and duration of treatment, and it can also have off-target effects that can complicate data interpretation.

Future Directions

There are several future directions for the study of mefenamic acid. One potential direction is the development of new formulations of mefenamic acid that can improve its pharmacokinetic properties and reduce its side effects. Another direction is the study of mefenamic acid in combination with other drugs, to determine if it can enhance their therapeutic effects. Additionally, further studies are needed to determine the mechanisms of action of mefenamic acid in various disease conditions, and to identify new targets for drug development.

Synthesis Methods

Mefenamic acid can be synthesized through several methods, including the reaction of 2,3-dimethyl aniline with chloroacetyl chloride to form 2,3-dimethyl-N-(chloroacetyl)aniline, which is then reacted with 5-hydroxyanthranilic acid to form mefenamic acid. Other methods include the reaction of 2,3-dimethyl aniline with ethyl chloroformate to form 2,3-dimethyl-N-ethoxycarbonyl aniline, which is then reacted with 5-hydroxyanthranilic acid to form mefenamic acid.

Scientific Research Applications

Mefenamic acid has been extensively studied for its therapeutic potential in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a useful drug for the treatment of pain and inflammation. It has been used in the treatment of menstrual cramps, arthritis, and other inflammatory conditions. Mefenamic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

5-hydroxy-2-(3-methylbutanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-7(2)5-11(15)13-10-4-3-8(14)6-9(10)12(16)17/h3-4,6-7,14H,5H2,1-2H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLBEPZOOKEWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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